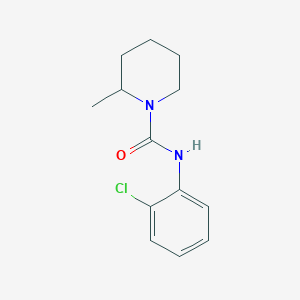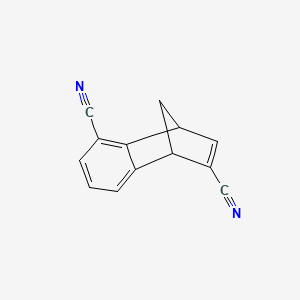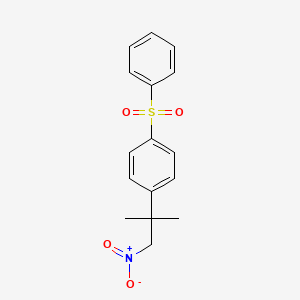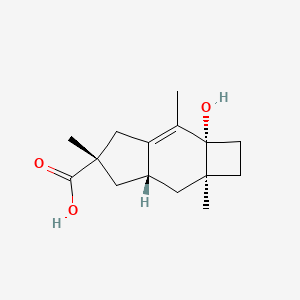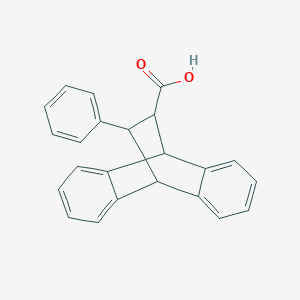
12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid is a complex organic compound with the molecular formula C23H18O2 This compound is part of the anthracene family, characterized by its rigid, polycyclic aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where anthracene derivatives react with phenyl-substituted dienophiles under controlled conditions . The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity . Additionally, its aromatic nature enables it to interact with DNA and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic acid
- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
- 9,10-Dihydro-9,10-ethanoanthracene-11-carboxanilide
- 9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde
Uniqueness: 12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid stands out due to its phenyl substitution, which imparts unique chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C23H18O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
16-phenyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid |
InChI |
InChI=1S/C23H18O2/c24-23(25)22-19(14-8-2-1-3-9-14)20-15-10-4-6-12-17(15)21(22)18-13-7-5-11-16(18)20/h1-13,19-22H,(H,24,25) |
InChI Key |
GZFUVVNXJDDLBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C3C4=CC=CC=C4C2C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


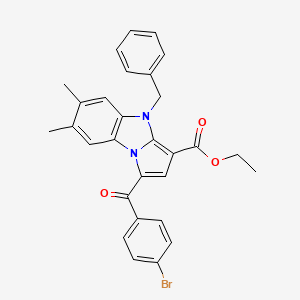
![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
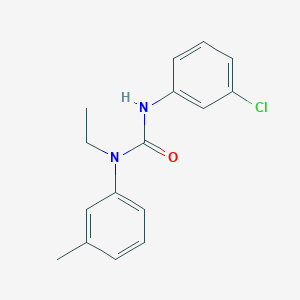


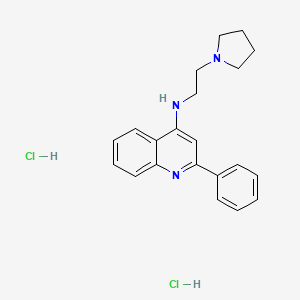
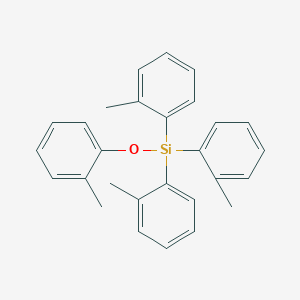
![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
